2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide
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Description
2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H25BrN4O2S and its molecular weight is 501.44. The purity is usually 95%.
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Scientific Research Applications
Targeting ORL1 Receptors
Compounds with triazaspiro[4.5]decan-4-one structures have been identified as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor, exhibiting full agonist behavior in biochemical assays. This suggests potential applications in modulating pain and other neurological functions related to the ORL1 receptor pathway (Röver et al., 2000).
Antimicrobial and Antifungal Activities
Derivatives containing bromo and methoxy phenyl groups have been evaluated for their antibacterial and antifungal activities, indicating the potential use of such compounds in developing new antimicrobial agents (Fuloria et al., 2014).
Anticancer and Antimicrobial Evaluation
Analogues incorporating triazolo[3,4-a]phthalazine structures have shown inhibition activity against cancer cell lines and antimicrobial activities, highlighting their potential in cancer research and as antimicrobial agents (Kumar et al., 2019).
Kappa-Opioid Receptor Antagonism
Compounds featuring diazaspiro structures have been identified as selective antagonists for kappa-opioid receptors, suggesting possible applications in treating depression, addiction disorders, and exploring the therapeutic potential of KOR antagonism (Grimwood et al., 2011).
Novel Synthesis Approaches and Biological Activities
Research on new synthesis methods and biological activities of compounds with bromophenyl and methoxyphenyl groups has broadened the scope for discovering new therapeutic agents with potential antibacterial, antioxidant, and antiviral activities (Hamdi et al., 2012).
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN4O2S/c1-28-13-11-23(12-14-28)26-21(16-3-5-17(24)6-4-16)22(27-23)31-15-20(29)25-18-7-9-19(30-2)10-8-18/h3-10H,11-15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHCJIJADRZPQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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